molecular formula C9H8BrClO4 B14336952 Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester CAS No. 105427-88-1

Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester

Katalognummer: B14336952
CAS-Nummer: 105427-88-1
Molekulargewicht: 295.51 g/mol
InChI-Schlüssel: OVHASDDXJMVVJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester typically involves multiple steps. One common method starts with the bromination and chlorination of a benzoic acid derivative, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to handle the complex mixture of reactants and products .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce new functional groups into the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism by which benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester exerts its effects involves interactions with various molecular targets. These can include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester lies in its combination of substituents, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

105427-88-1

Molekularformel

C9H8BrClO4

Molekulargewicht

295.51 g/mol

IUPAC-Name

methyl 3-bromo-5-chloro-2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C9H8BrClO4/c1-3-4(9(14)15-2)7(12)5(10)8(13)6(3)11/h12-13H,1-2H3

InChI-Schlüssel

OVHASDDXJMVVJF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1Cl)O)Br)O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.